Product packaging for 5,10-Dideazaaminopterin(Cat. No.:CAS No. 95674-53-6)

5,10-Dideazaaminopterin

Cat. No.: B1664630
CAS No.: 95674-53-6
M. Wt: 438.4 g/mol
InChI Key: RGUQKUKRLMXLCM-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,10-Dideazaaminopterin is a synthetically designed aminopterin analogue that serves as a significant investigational compound in anticancer research . Total syntheses of this compound from pyridine precursors have been established, facilitating its availability for scientific study . It exhibits notable in vivo activity against L1210 leukemia, with efficacy comparable to that of methotrexate, a well-known chemotherapeutic agent . This places it as a valuable tool for researchers exploring novel treatments for hematopoietic cancers. Beyond its antileukemic properties, this compound and its structural analogues have also been evaluated for antiarthritic activity in experimental models such as mouse type II collagen-induced arthritis, demonstrating its potential utility in immunology and inflammation research . The compound operates within the class of antifolates, which typically function as enzyme inhibitors. While the specific mechanism of this compound is an area of active investigation, related compounds like its parent molecule aminopterin are known to competitively bind to the enzyme dihydrofolate reductase . This binding effectively blocks the synthesis of tetrahydrofolate, a crucial cofactor in the biosynthesis of nucleotide precursors. The resulting depletion of these building blocks leads to the inhibition of DNA, RNA, and protein synthesis, ultimately disrupting cellular proliferation, a effect that is particularly targeted in cancer cells . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound to further explore antifolate biology, mechanisms of drug action in cancer models, and the development of novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22N6O5 B1664630 5,10-Dideazaaminopterin CAS No. 95674-53-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95674-53-6

Molecular Formula

C21H22N6O5

Molecular Weight

438.4 g/mol

IUPAC Name

(2S)-2-[[4-[2-(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H22N6O5/c22-17-14-9-12(10-24-18(14)27-21(23)26-17)2-1-11-3-5-13(6-4-11)19(30)25-15(20(31)32)7-8-16(28)29/h3-6,9-10,15H,1-2,7-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,22,23,24,26,27)/t15-/m0/s1

InChI Key

RGUQKUKRLMXLCM-HNNXBMFYSA-N

Isomeric SMILES

C1=CC(=CC=C1CCC2=CC3=C(N=C(N=C3N=C2)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1CCC2=CC3=C(N=C(N=C3N=C2)N)N)C(=O)NC(CCC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5,10-Dideazaaminopterin; 

Origin of Product

United States

Synthetic Methodologies for 5,10 Dideazaaminopterin and Its Analogues

Pioneering Synthetic Routes to 5,10-Dideazaaminopterin

The initial development of synthetic pathways to this compound laid the groundwork for future analogue development. These routes often involve multi-step sequences leveraging key chemical reactions to construct the complex pyrido[2,3-d]pyrimidine (B1209978) ring system and attach the side chain.

Wittig Condensation Approaches in Pteridine (B1203161) Chemistry

The Wittig reaction is a powerful method for forming alkenes from aldehydes or ketones and phosphonium (B103445) ylides. masterorganicchemistry.comorganic-chemistry.orglibretexts.org This reaction is advantageous in pteridine chemistry because it allows for the reliable formation of a carbon-carbon double bond at a specific location. libretexts.org In the synthesis of this compound analogues, the Wittig condensation is a key step for creating the bridge between the pteridine-like core and the benzoyl moiety. nih.govnih.gov

The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine (B1666868) intermediate, which then forms a four-membered oxaphosphetane ring. libretexts.org This ring subsequently decomposes to yield the desired alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com

In a specific application, the synthesis of 10-ethyl-5-methyl-5,10-dideazaaminopterin utilizes a Wittig condensation between the tributylphosphorane derived from 6-(bromomethyl)-2,4-diamino-5-methylpyrido[2,3-d]pyrimidine and methyl 4-propionylbenzoate. nih.gov This reaction proceeds in high yield, typically between 75-80%. nih.gov Similarly, another approach involves the Wittig condensation of 2,4-diaminopyrido[2,3-d]pyrimidine-6-carboxaldehyde and its 5-methyl analogue with [4-(methoxycarbonyl)benzylidene]triphenylphosphorane to create the 9,10-ethenyl precursors. nih.gov

Table 1: Examples of Wittig Condensation in Synthesis

Reactant 1 Reactant 2 Product Yield
Tributylphosphorane of 6-(bromomethyl)-2,4-diamino-5-methylpyrido[2,3-d]pyrimidine Methyl 4-propionylbenzoate Wittig product 8a 75-80%
2,4-diaminopyrido[2,3-d]pyrimidine-6-carboxaldehyde [4-(methoxycarbonyl)benzylidene]triphenylphosphorane 9,10-ethenyl precursor 3a Not specified

Chemical Transformations Involving Coupling Reactions and Ester Hydrolysis

Following the construction of the core pteroic acid structure, the final steps in the synthesis of this compound and its analogues typically involve peptide coupling with a glutamate (B1630785) moiety, followed by ester hydrolysis.

The pteroic acid analogue is coupled with a dialkyl ester of L-glutamic acid, such as diethyl L-glutamate or dimethyl L-glutamate. nih.govnih.govnih.govnih.gov This is a standard procedure in medicinal chemistry to append the amino acid side chain characteristic of antifolates. nih.gov The resulting product is a diester of the final compound. nih.gov

The final step is the hydrolysis of the ester groups to yield the free carboxylic acid form of the target molecule. nih.govnih.govnih.gov This is typically achieved under mild conditions to avoid degradation of the sensitive molecule. nih.gov For instance, the diethyl esters are hydrolyzed to give the final product, such as 10-ethyl-5-methyl-5,10-dideazaaminopterin. nih.gov

Total Syntheses Initiated from Pyridine (B92270) Precursors

Total syntheses of this compound have been successfully developed starting from simple pyridine precursors. drugbank.comacs.org These routes build the fused pyrido[2,3-d]pyrimidine ring system from the ground up. One established method begins with a 2-amino-3-cyano-5-methylpyridine derivative. This intermediate undergoes condensation with guanidine (B92328) to form the 2,4-diaminopyrimidine (B92962) ring, thus completing the core heterocyclic structure of the 5-deazaaminopterin (B8673772) system. sci-hub.se This approach allows for precise control over the substitution pattern on the pyridine portion of the molecule.

Synthesis of Chemically Modified this compound Analogues

The modification of the parent this compound structure has been a key strategy to modulate its biological activity. Synthetic efforts have focused on introducing substituents at the 5- and 10-positions.

Elaboration of 5-Alkyl-5,10-dideazaaminopterin Derivatives

The synthesis of 5-alkyl derivatives, such as 5-methyl- and 5-ethyl-5,10-dideazaaminopterin, has been achieved through multi-step synthetic sequences. nih.govnih.gov A common strategy involves the C-alkylation of a suitable precursor. For example, naphthalene (B1677914) analogues of 5-methyl- and 5-ethyl-5,10-dideazaaminopterin were prepared via C-alkylation using 6-(bromomethyl)-2,4-diamino-5-methyl- and -5-ethyl-deazapteridines. nih.gov

Another route to 5-methyl-5,10-dideazaaminopterin begins with the hydrogenation of a 9,10-ethenyl precursor, which is then followed by ester hydrolysis to yield the corresponding benzoic acid derivative. nih.gov This intermediate is then coupled with dimethyl L-glutamate, and a final ester hydrolysis step affords the target compound. nih.gov

Synthesis of 5,10-Ethano-5,10-dideazaaminopterin and 10-Ethyl-5-methyl-5,10-dideazaaminopterin

5,10-Ethano-5,10-dideazaaminopterin: The synthesis of this conformationally restricted analogue involves a multi-step process. nih.gov The key starting material, 2-carbomethoxy-4-(p-carbomethoxyphenyl)cyclohexanone, is prepared in four steps. This ketone is then thermally condensed with 2,4,6-triaminopyrimidine. The resulting intermediate undergoes a reduction of the 7-oxo function, followed by oxidation to form the fully aromatic pteroate ester. The synthesis is completed by saponification of the benzoate (B1203000) ester, coupling with diethyl glutamate, and a final ester hydrolysis. nih.govacs.org

10-Ethyl-5-methyl-5,10-dideazaaminopterin: A key step in the synthesis of this dialkyl-substituted derivative is the Wittig condensation previously described. nih.govacs.org The product of the Wittig reaction is then hydrogenated at its 9,10-double bond. The subsequent steps involve ester hydrolysis of the resulting pteroic acid methyl ester, followed by peptide coupling with diethyl L-glutamate, and a final hydrolysis to yield the target compound. nih.govacs.org

Table 2: Key Synthetic Intermediates and Reactions

Target Compound Key Intermediate(s) Key Reaction(s)
5,10-Ethano-5,10-dideazaaminopterin 2-Carbomethoxy-4-(p-carbomethoxyphenyl)cyclohexanone Thermal condensation, Reduction, Oxidation, Coupling, Hydrolysis
10-Ethyl-5-methyl-5,10-dideazaaminopterin 6-(bromomethyl)-2,4-diamino-5-methylpyrido[2,3-d]pyrimidine Wittig Condensation, Hydrogenation, Coupling, Hydrolysis

Design and Synthesis of Analogues with Varied Side Chain Structures

The design and synthesis of this compound analogues have often focused on modifying the side chain to enhance transport into target cells, modulate enzyme binding, and explore structure-activity relationships. A primary strategy involves the peptide coupling of a modified pteroic acid moiety with various amino acid derivatives, most commonly esters of L-glutamic acid.

A common synthetic route involves a Wittig condensation to first construct the core pteroate structure. For instance, the synthesis of 5-methyl-5,10-dideazaaminopterin begins with the Wittig condensation of 2,4-diaminopyrido[2,3-d]pyrimidine-6-carboxaldehyde with a suitable phosphorane. Following hydrogenation and ester hydrolysis, the resulting 4-[2-(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoic acid is activated and coupled with dimethyl L-glutamate. nih.gov A final hydrolysis step then yields the desired product. nih.gov This modular approach allows for the introduction of various side chains by substituting the L-glutamate derivative with other amino acid esters.

Further modifications have been explored, such as the synthesis of 10-ethyl-5-methyl-5,10-dideazaaminopterin. nih.gov The synthesis also utilizes a key Wittig condensation step, followed by hydrogenation to form the pteroic acid ester. Subsequent ester hydrolysis, standard peptide coupling with diethyl L-glutamate, and a final hydrolysis step afford the target molecule. nih.gov

Researchers have also synthesized analogues with more significant alterations to the side chain to probe interactions with key enzymes like folylpolyglutamate synthetase (FPGS). This has included the development of analogues with rotationally restricted side chains. acs.org One approach involves creating a one-carbon bridge between the amide nitrogen and the p-aminobenzoyl moiety. acs.org Furthermore, analogues have been synthesized where the standard glutamate side chain is replaced entirely, for example, with ornithine. acs.org The synthesis of an ornithine analogue involved treating a bromide precursor with methyl Nδ-Cbz-L-ornithinate, followed by reduction of a nitro group to an amine, which is then elaborated to form the final compound. acs.org

The biological evaluation of these analogues reveals the impact of side-chain modifications. For example, while 10-ethyl-5-methyl-5,10-dideazaaminopterin was found to be a less potent inhibitor of dihydrofolate reductase (DHFR) than methotrexate (B535133), it exhibited enhanced cellular influx. nih.gov Rotationally restricted ornithine analogues were designed as potential inhibitors of FPGS and showed significant inhibitory activity. acs.org

Compound/AnalogueTarget EnzymeBiological Activity MetricValue
10-ethyl-5-methyl-5,10-dideazaaminopterinDHFR (L1210 cells)K_i100 pM
Methotrexate (MTX)DHFR (L1210 cells)K_i4.82 ± 0.60 pM
10-ethyl-5-methyl-5,10-dideazaaminopterinL1210 Cell GrowthIC_5065 ± 18 nM
Methotrexate (MTX)L1210 Cell GrowthIC_503.4 ± 1.0 nM
Bridged Ornithine Analogue (aromatic core)FPGSK_i110 µM
Bridged Ornithine Analogue (reduced core)FPGSK_i0.20 µM

Data sourced from multiple studies. nih.govacs.org

Stereochemical Considerations in this compound Synthesis

Stereochemistry is a critical aspect in the synthesis of this compound and its analogues, as biological activity is highly dependent on the spatial orientation of substituents. The two primary sources of chirality in these molecules are the α-carbon of the amino acid side chain (typically glutamate) and, in the case of reduced analogues, the C6 position of the pteridine-like ring system.

The chirality of the side chain is generally controlled by using an enantiomerically pure starting material in the peptide coupling step. Syntheses almost exclusively employ L-glutamic acid derivatives, such as diethyl L-glutamate or dimethyl L-glutamate, to append the side chain to the pteroic acid core. nih.govnih.gov This ensures that the resulting molecule has the natural L-configuration, which is essential for recognition and interaction with target enzymes that process endogenous folates.

The synthesis of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF) introduces a second stereocenter at the C6 position, leading to the possibility of diastereomers. drugbank.comnih.gov The biological activity resides almost exclusively in the (6R)-isomer. scispace.com Early syntheses often produced a racemic mixture at the C6 position, which then required resolution or resulted in a product with reduced specific activity.

Indications of diastereomeric differences in enzyme inhibition have been noted even in analogues without a reduced core, such as 5,10-ethano-5,10-dideazaaminopterin, suggesting that the fixed conformation of the bridge can introduce elements of chirality that influence biological activity. nih.gov Further investigation with individual diastereomers is often required to fully define the activity. nih.gov

To address the challenge of controlling stereochemistry at the C6 position, chemoenzymatic methods have been developed for related folate compounds. These methods often employ the enzyme dihydrofolate reductase (DHFR), which stereoselectively reduces dihydrofolate to (6S)-tetrahydrofolate. google.com Such enzymatic approaches can achieve high diastereomeric purity, circumventing the need for classical resolution of racemic mixtures and providing access to the biologically relevant isomer. google.comrsc.org While applied to tetrahydrofolates, these principles inform strategies for the stereocontrolled synthesis of reduced this compound analogues. The synthesis of specific oligo-γ-glutamate conjugates of both (6R)- and (6S)-5,10-dideazatetrahydrofolate underscores the importance of accessing stereochemically pure isomers for detailed biological evaluation. scispace.com

Cellular Pharmacodynamics of 5,10 Dideazaaminopterin

Membrane Transport Mechanisms and Intracellular Accumulation

The entry of 5,10-dideazaaminopterin into cells is a crucial first step for its pharmacological action. This process is mediated by specific transport systems and its efficiency can be compared to that of other classical antifolates.

Research has shown that analogues of this compound can be transported into cells more efficiently than the widely used antifolate, methotrexate (B535133) nih.gov. For instance, 5-methyl-5,10-dideazaaminopterin, a derivative of this compound, demonstrated a more efficient cellular uptake compared to methotrexate nih.gov. This enhanced transport can contribute to its potent biological effects. However, it is noteworthy that while some derivatives exhibit superior uptake, they may be less potent inhibitors of dihydrofolate reductase (DHFR) and cell growth when compared to methotrexate nih.gov.

The initial influx rate of related compounds, such as (6R)-5,10-dideaza-5,6,7,8-tetrahydrofolate (DDATHF), has been observed to be significantly higher than that of methotrexate in parental CCRF-CEM leukemia cells nih.gov. Specifically, the initial influx of DDATHF was 2.9-fold greater than that of methotrexate nih.gov. Even in methotrexate-resistant cell lines with impaired transport, the uptake of DDATHF, while substantially reduced, was still 5.3-fold higher than that of methotrexate nih.gov.

CompoundCell LineRelative Uptake Efficiency vs. Methotrexate
5-methyl-5,10-dideazaaminopterinL1210More efficient
(6R)-5,10-dideaza-5,6,7,8-tetrahydrofolate (DDATHF)CCRF-CEM (parental)2.9-fold higher initial influx
(6R)-5,10-dideaza-5,6,7,8-tetrahydrofolate (DDATHF)CCRF-CEM (methotrexate-resistant)5.3-fold higher initial influx

The primary mechanism for the cellular uptake of this compound and its analogues is through carrier-mediated transport systems designed for natural folates.

The Reduced Folate Carrier (RFC) , also known as solute carrier family 19 member 1 (SLC19A1), is a major transporter for this compound and other antifolates nih.govttuhsc.edu. This carrier protein functions as an anion exchanger and is ubiquitously expressed in mammalian tissues and tumors, operating optimally at physiological pH ttuhsc.edu. The influx of the related compound DDATHF has been shown to be inhibited by substrates of the classical folate transporter, including methotrexate, indicating a shared transport pathway via RFC nih.gov. Mutations in the RFC can lead to resistance to antifolates like methotrexate by impairing their transport into the cell nih.gov. However, certain mutations in RFC that confer high resistance to methotrexate may not affect the sensitivity to DDATHF to the same extent, suggesting differences in how these antifolates interact with the transporter nih.gov. For instance, a specific mutation in the murine RFC1 was found to markedly increase the influx of DDATHF while only modestly affecting methotrexate transport nih.gov.

The Proton-Coupled Folate Transporter (PCFT) , or solute carrier family 46 member 1 (SLC46A1), is another important transporter for folates and antifolates nih.govwikipedia.org. PCFT functions as a proton-folate symporter, with optimal activity at an acidic pH nih.gov. It plays a crucial role in the intestinal absorption of dietary folates wikipedia.org. While direct transport studies for this compound by PCFT are less documented, research on its tetrahydro derivative, lometrexol (B1675047) (DDATHF), indicates that it is a substrate for PCFT nih.gov. Given the structural similarities, it is plausible that this compound also interacts with this transporter.

Intracellular Metabolic Transformation: Polyglutamation Pathways

Upon entering the cell, this compound undergoes a critical metabolic process known as polyglutamation, which significantly impacts its intracellular retention and therapeutic efficacy.

The enzyme responsible for the addition of glutamate (B1630785) residues to folates and antifolates is Folylpolyglutamate Synthetase (FPGS) nih.govnih.gov. This enzyme recognizes this compound as a substrate and catalyzes the sequential addition of glutamate moieties to its glutamate side chain, forming polyglutamated derivatives nih.gov.

Studies have shown that 5,8-dideazaaminopterin, a closely related analogue, is a very effective substrate for pig liver FPGS, with activities approaching those of the best-reduced folate substrates nih.gov. The structural features of the antifolate molecule can influence its affinity for FPGS. For instance, small alterations at the 10-position of DDATHF analogues have been associated with the lowest Km values for FPGS, indicating a high affinity nih.gov. The enzyme exhibits a broad acceptance for structural changes in other parts of the molecule, such as the pyridopyrimidine ring and the phenyl group nih.gov.

The polyglutamation of this compound has two major consequences:

Increased Affinity for Target Enzymes: Polyglutamated forms of antifolates are often more potent inhibitors of their target enzymes than their monoglutamated counterparts. The polyglutamate tail can establish additional interactions within the active site of the target enzyme, leading to tighter binding and more effective inhibition. The conversion of DDATHF to its polyglutamyl derivatives is essential for its potent inhibition of glycinamide (B1583983) ribonucleotide (GAR) transformylase nih.gov.

Effect of PolyglutamationMechanismSignificance
Increased Intracellular RetentionIncreased molecular size and negative charge, preventing efflux.Prolonged duration of action within the target cell.
Enhanced Target Enzyme InhibitionAdditional interactions of the polyglutamate tail with the enzyme's active site.Increased potency of the antifolate.

The efficiency of this compound polyglutamation can be influenced by various cellular factors. One of the key modulators is the intracellular concentration of natural folates. Elevated cellular folate pools can competitively inhibit the polyglutamation of this compound by FPGS nih.gov. This is a proposed mechanism of resistance, where an increased transport of folic acid leads to expanded intracellular folate levels, which in turn block the polyglutamation of the antifolate drug nih.gov.

This feedback inhibition by cellular folates on FPGS is thought to be a physiological mechanism to control the levels of cellular folates nih.gov. Consequently, all resistance phenotypes to DDATHF have been associated with a decrease in the polyglutamation of the drug, highlighting the critical role of this metabolic step in its activity nih.gov.

Structure Activity Relationship Sar Studies of 5,10 Dideazaaminopterin Analogues

Impact of Structural Modifications on Antifolate Activity

Pteridine (B1203161) Ring System Modifications and Their Effect on Enzyme Binding

The core heterocyclic ring system is a critical determinant of the antifolate activity of 5,10-dideazaaminopterin analogues. Studies have shown that a reduced pyridopyrimidine ring is essential for the binding of these analogues to glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). nih.gov The 2-amino group on this ring system is also crucial, likely participating in hydrogen bonding with the target enzyme. nih.gov Analogues lacking the 2-amino group, such as 2-desamino-5,10-dideazatetrahydrofolate, are poor inhibitors of GARFT. nih.gov This highlights the importance of specific hydrogen bonding interactions for effective enzyme inhibition.

Influence of Substitutions at the 5- and 10-Positions

Substitutions at the 5- and 10-positions of the deazaaminopterin scaffold have a profound impact on the biological activity of these compounds. While this compound and its 10-methyl analogue have demonstrated notable activity, further alkyl substitution at the C-5 or C-10 positions has often been found to be detrimental. acs.org

However, some modifications have led to compounds with interesting properties. For instance, 5-methyl-5,10-dideazaaminopterin was found to be less potent than methotrexate (B535133) in inhibiting dihydrofolate reductase (DHFR) and cell growth. nih.gov In contrast, the 10-ethyl-5-methyl-5,10-dideazaaminopterin analogue was approximately 20-fold less effective than methotrexate as a DHFR inhibitor and in suppressing L1210 cell growth, although it did show an enhanced cellular influx. nih.gov These findings suggest a complex relationship between the size and position of alkyl groups and the resulting antifolate activity.

Naphthalene (B1677914) analogues of 5-alkyl-5,10-dideazaaminopterin have also been synthesized and evaluated. The 5-methyl and 5-ethyl substituted naphthalene analogues were not more inhibitory than methotrexate against several tumor cell lines. nih.gov

CompoundSubstitutionEffect on DHFR Inhibition (vs. Methotrexate)Effect on Cell Growth Inhibition (vs. Methotrexate)Reference
5-Methyl-5,10-dideazaaminopterin5-MethylLess PotentLess Potent nih.gov
10-Ethyl-5-methyl-5,10-dideazaaminopterin10-Ethyl, 5-Methyl~20-fold less effective~20-fold less effective nih.gov
5-Methyl-5,10-dideazaaminopterin naphthalene analogue5-Methyl, Naphthalene bridgeNot more inhibitoryNot more inhibitory nih.gov
5-Ethyl-5,10-dideazaaminopterin naphthalene analogue5-Ethyl, Naphthalene bridgeNot more inhibitoryNot more inhibitory nih.gov

Elucidating the Role of the Bridge Region Length and Composition

The bridge region, which connects the heterocyclic core to the benzoylglutamate side chain, plays a significant role in orienting the molecule within the enzyme's active site. Modifications to this region can influence both enzyme affinity and transport properties. The replacement of the phenyl ring with a cyclohexyl ring or methylene (B1212753) groups in some tetrahydrofolate analogues did not eliminate their inhibitory activity against GARFT. nih.gov

The synthesis of naphthalene analogues of 10-deazaaminopterin (B1664510) and 5-alkyl-5,10-dideazaaminopterin, where the 1,4-disubstituted benzene (B151609) ring is replaced by a 1,4-disubstituted naphthalene ring, has been explored. nih.gov Furthermore, the creation of a rigid bridge, as seen in 5,10-ethano-5,10-dideazaaminopterin, resulted in a compound that was approximately as potent as methotrexate in terms of DHFR and L1210 cell growth inhibition. nih.gov This analogue also exhibited a significant transport advantage over methotrexate for influx into L1210 cells. nih.gov

Analysis of Side Chain Variations on Target Enzyme Inhibition and Cellular Potency

The L-glutamate side chain is a key feature of antifolates, as it allows for polyglutamation within the cell, leading to increased intracellular retention and enhanced enzyme inhibition. The importance of the glutamate (B1630785) moiety, however, can vary depending on the target enzyme. For GARFT, the glutamic acid side chain in 5,10-dideaza-5,6,7,8-tetrahydrofolate (DDATHF) does not appear to be a primary determinant for the inhibition by monoglutamate forms. nih.gov This is supported by the finding that 5,10-dideazatetrahydropteroic acid (lacking the amino acid) was nearly as active as DDATHF as a GARFT inhibitor. nih.gov

Replacing the glutamic acid with aspartic acid, which is not a substrate for polyglutamation, resulted in an analogue that was equiactive with DDATHF as an inhibitor of purified GARFT but was only weakly cytotoxic. nih.gov This underscores the critical role of polyglutamation in the potent cytotoxicity of DDATHF. nih.gov Homologation of the side chain, as in 5,10-dideazatetrahydrohomofolate, led to a six-fold increase in GARFT inhibition compared to DDATHF, while shortening the side chain in 5,10-dideazatetrahydronorfolate decreased the activity by five-fold. nih.gov

CompoundSide Chain ModificationGARFT Inhibition (vs. DDATHF)CytotoxicityReference
5,10-Dideazatetrahydropteroic acidNo amino acidApproximately as activeNot specified nih.gov
Aspartic acid analogue of DDATHFGlutamate replaced by AspartateEquiactiveWeakly cytotoxic nih.gov
5,10-DideazatetrahydrohomofolateHomoglutamate~6 times more potentNot specified nih.gov
5,10-DideazatetrahydronorfolateNorglutamate~5 times less activeNot specified nih.gov

Diastereomeric Specificity in Enzyme-Inhibitor Interactions

The stereochemistry of this compound analogues can be a critical factor in their interaction with target enzymes. For instance, in the case of 5,10-ethano-5,10-dideazaaminopterin, there were indications of diastereomeric differences in the enzyme inhibition measurements. nih.gov This suggests that the spatial arrangement of substituents, influenced by the chiral centers in the molecule, can significantly affect the binding affinity to the enzyme's active site. Further investigation with individual diastereomers is necessary to fully delineate these structure-activity relationships. nih.gov

Comparative SAR with Classical and Newer Generation Antifolates

The SAR of this compound analogues is often benchmarked against classical antifolates like methotrexate and newer generation agents. 5-Methyl-5,10-dideazaaminopterin was found to be less potent than methotrexate in inhibiting DHFR and cell growth. nih.gov Similarly, 10-ethyl-5-methyl-5,10-dideazaaminopterin was about 20-fold less effective than methotrexate in both DHFR inhibition and L1210 cell growth inhibition. nih.gov However, some analogues exhibit improved transport characteristics compared to methotrexate. nih.govnih.gov For example, 5,10-ethano-5,10-dideazaaminopterin showed a significant transport advantage over methotrexate for influx into L1210 cells. nih.gov

When compared to edatrexate (B1684558) (10-ethyl-10-deazaaminopterin), a newer generation antifolate, the 10-ethyl-5-methyl-5,10-dideazaaminopterin analogue was found to be a less effective inhibitor of DHFR and cell growth. nih.gov These comparative studies are crucial for identifying analogues with potentially improved therapeutic indices, for instance, through enhanced cellular uptake in tumor cells.

Preclinical Efficacy Studies in Experimental Models

Evaluation of Antitumor Activity in Murine Leukemia Models (e.g., L1210 Leukemia)

Analogs of 5,10-dideazaaminopterin have shown marked superiority over methotrexate (B535133) in murine leukemia models. Specifically, 10-alkyl derivatives of 10-deaza-aminopterin were found to be substantially more effective against L1210 leukemia ascites, achieving a reduction in tumor burden that was several-fold greater in magnitude than that observed with methotrexate nih.gov. These studies also reported the presence of long-term survivors in the groups treated with the 10-alkyl derivatives, highlighting their curative potential nih.gov.

In vitro studies further support the enhanced activity of these analogs. For instance, 10-propargyl-5-deazaaminopterin and 5-methyl-10-propargyl-5-deazaaminopterin were found to be 7-fold and 35-fold more inhibitory, respectively, towards the growth of L1210 cells when compared to methotrexate nih.gov. Similarly, a naphthalene (B1677914) analog of 10-deazaaminopterin (B1664510) was demonstrated to be 4 to 6-fold more inhibitory than methotrexate against L1210 cells nih.gov. However, not all analogs displayed in vivo efficacy; for example, 5-deaza-10-propargylfolic acid did not show a therapeutic effect against L1210 in mice nih.gov. Another novel analog, 5,10-ethano-5,10-dideazaaminopterin, was found to be approximately as potent as methotrexate in inhibiting the growth of L1210 cells in vitro nih.gov.

Table 1: Comparative in vitro activity of this compound analogs against L1210 Leukemia Cells
CompoundRelative Potency vs. Methotrexate (Cell Growth Inhibition)Reference
10-Propargyl-5-deazaaminopterin7-fold more inhibitory nih.gov
5-Methyl-10-propargyl-5-deazaaminopterin35-fold more inhibitory nih.gov
Naphthalene analog of 10-deazaaminopterin4-6-fold more inhibitory nih.gov
5,10-Ethano-5,10-dideazaaminopterinApproximately as potent nih.gov

Assessment of Efficacy in Various Solid Tumor Xenograft Models (e.g., Murine Mammary Carcinoma, Human Colon Carcinoma)

The antitumor activity of this compound analogs extends to solid tumor models. In the E0771 murine mammary adenocarcinoma model, 5-methyl-10-propargyl-5-deazaaminopterin demonstrated a greater antitumor effect than methotrexate nih.gov. Treatment with this analog resulted in the average tumor volume being reduced to 8-9% of that in control animals, and 20% of the treated mice were rendered tumor-free nih.gov. Furthermore, 10-deaza-aminopterin was found to be twice as effective, and its 10-ethyl derivative more than five times as effective as methotrexate in slowing the growth of the E0771 tumor nih.gov. The compound 5,10-ethano-5,10-dideazaaminopterin also showed activity against this murine mammary solid tumor nih.gov.

In human tumor xenograft models, a new analog of 10-deaza-aminopterin, referred to as PDX, exhibited markedly enhanced curative effects compared to both methotrexate (MTX) and edatrexate (B1684558) (EDX) nih.gov. Against the human MX-1 and LX-1 (breast carcinoma) tumors, PDX was more active than EDX, achieving 75-85% complete regressions and 25-30% cures. In contrast, MTX was only minimally active, causing a modest delay in tumor growth nih.gov. Against the human A549 non-small-cell lung carcinoma xenograft, PDX was also highly active, producing 30% complete regressions and 20% cures, while EDX showed no regressions and MTX was only modestly active nih.gov.

Table 2: Efficacy of 10-deaza-aminopterin analog (PDX) in Human Tumor Xenografts
Tumor ModelCompoundActivityReference
MX-1 and LX-1 (Breast)Methotrexate (MTX)Minimally active (modest tumor growth delay) nih.gov
Edatrexate (EDX)Highly active (25-35% complete regressions, 5-10% cures)
PDXMore active than EDX (75-85% complete regressions, 25-30% cures)
A549 (Lung)Methotrexate (MTX)Modestly active nih.gov
Edatrexate (EDX)Very modestly active (no regressions)
PDXHighly active (30% complete regressions, 20% cures)

Comparative Efficacy Studies against Tumors Exhibiting Resistance to Other Antifolates

A significant advantage of certain this compound compounds appears to be their efficacy against tumors that have developed resistance to classical antifolates like methotrexate. Studies on a methotrexate-resistant CCRF-CEM variant, which exhibits impaired drug transport, revealed that while the cells were highly resistant to methotrexate and other antifolates (162- to 300-fold), they showed only a 3.6-fold resistance to (6R)-5,10-dideaza-5,6,7,8-tetrahydrofolate (DDATHF). This suggests that DDATHF can better overcome this particular resistance mechanism. The preservation of high levels of antitumor activity is attributed to the extensive conversion of DDATHF to its polyglutamated forms, which are required for the inhibition of glycinamide (B1583983) ribonucleotide (GAR) formyltransferase.

In Vitro Characterization of Cellular Proliferation Inhibition

The in vitro antiproliferative activity of this compound analogs has been extensively characterized, often showing superiority over methotrexate. The 10-deaza-aminopterin analog, PDX, was found to be 15- to 40-fold more cytotoxic than methotrexate following a 3-hour pulse exposure in CCRF-CEM cells and a panel of human breast and non-small-cell lung cancer cell lines nih.gov.

Naphthalene analogs of 10-deazaaminopterin have also demonstrated potent growth inhibition. One such analog was 4 to 6-fold more inhibitory than methotrexate against L1210, S180, and HL60 tumor cell lines nih.gov. Furthermore, 10-propargyl-5-deazaaminopterin and 5-methyl-10-propargyl-5-deazaaminopterin were shown to be significantly more potent in inhibiting L1210 cell growth compared to methotrexate nih.gov.

Table 3: In Vitro Cytotoxicity of this compound Analogs
CompoundCell Line(s)Relative Cytotoxicity vs. MethotrexateReference
PDX (10-deaza-aminopterin analog)CCRF-CEM, human breast and lung cancer lines15-40-fold more cytotoxic nih.gov
Naphthalene analog of 10-deazaaminopterinL1210, S180, HL604-6-fold more inhibitory nih.gov
10-Propargyl-5-deazaaminopterinL12107-fold more inhibitory nih.gov
5-Methyl-10-propargyl-5-deazaaminopterinL121035-fold more inhibitory nih.gov

Mechanisms of Acquired Resistance to 5,10 Dideazaaminopterin

Alterations in Membrane Transport Systems Leading to Reduced Intracellular Accumulation

A primary mechanism of resistance to 5,10-Dideazaaminopterin involves alterations in the cellular transport systems responsible for its uptake, leading to decreased intracellular drug concentrations. The reduced folate carrier (RFC) is the main transporter for folates and antifolates like methotrexate (B535133). While this compound also utilizes this carrier, resistance can arise from changes that specifically affect its transport.

Another study identified a murine leukemia cell line that was highly resistant to methotrexate due to impaired transport via the reduced folate carrier (RFC1) but remained fully sensitive to 5,10-dideazatetrahydrofolate. nih.gov This differential sensitivity was attributed to a specific mutation in the RFC1 gene. nih.gov

Analysis of Mutations in Folate Transporter Genes

Specific genetic mutations in folate transporters have been identified as a direct cause of resistance to this compound. In a resistant L1210 mouse leukemia cell line, two point mutations were discovered in the reduced folate carrier (RFC) gene. nih.gov These mutations resulted in the replacement of isoleucine 48 with phenylalanine (I48F) and tryptophan 105 with glycine (B1666218) (W105G). nih.gov

Each of these mutations was found to contribute to the resistance phenotype. nih.gov Interestingly, the resistant cells contained both the wild-type and the mutant alleles; however, the wild-type messenger RNA was not detected, suggesting that the wild-type allele was silenced during the development of resistance. nih.gov Transfection of the mutated RFC cDNA into cells lacking the carrier conferred resistance to 5,10-dideazatetrahydrofolate, confirming the role of these mutations. nih.gov This mutant phenotype was also shown to be a genetically dominant trait. nih.gov

The functional consequence of these mutations was an altered substrate specificity of the transporter. The mutated carrier exhibited enhanced transport of folic acid, leading to expanded intracellular folate pools. nih.govnih.gov This increase in natural folates then interferes with the metabolic activation of this compound, as discussed in the following section.

Mutation Amino Acid Change Effect on Transport Reference
I48FIsoleucine to PhenylalanineContributes to resistance and alters substrate specificity. nih.gov
W105GTryptophan to GlycineContributes to resistance and alters substrate specificity. nih.gov
V104MValine to MethionineMarkedly increased 5,10-dideazatetrahydrofolate influx while only modestly affecting methotrexate influx. nih.gov

Modulation of Folylpolyglutamate Synthetase and Gamma-Glutamyl Hydrolase Activity

The intracellular polyglutamylation of this compound, a reaction catalyzed by folylpolyglutamate synthetase (FPGS), is critical for its retention within the cell and its inhibitory activity against the target enzyme. researchgate.net Consequently, alterations in the enzymes that regulate the length of the polyglutamate tail can lead to drug resistance.

A novel mechanism of resistance was identified in L1210 cells where the polyglutamylation of 5,10-dideazatetrahydrofolate was significantly reduced. nih.gov This was not due to a decrease in FPGS activity itself, but rather to feedback inhibition of the enzyme by expanded cellular folate pools. nih.gov The increased intracellular folates, resulting from the altered transport described previously, compete with this compound for binding to FPGS, thereby preventing its polyglutamylation and facilitating its efflux from the cell. nih.gov

Conversely, the enzyme gamma-glutamyl hydrolase (GGH) removes glutamate (B1630785) residues from polyglutamated folates and antifolates, promoting their export from the cell. wikipedia.org Increased activity of GGH can therefore lead to reduced intracellular accumulation of the active, polyglutamated forms of this compound. In one study of human lymphoblastic leukemia cell sublines with acquired resistance to the drug, the most resistant subline showed an increased activity of GGH, contributing to the multifactorial nature of the resistance.

Adaptations in Target Enzyme Expression or Structural Modifications

The primary intracellular target of this compound is glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine (B94841) biosynthesis pathway. nih.gov The polyglutamated derivatives of this compound bind to GARFT with high affinity, leading to the inhibition of purine synthesis and subsequent cell death. nih.gov

Theoretically, resistance to this compound could arise from adaptations in GARFT, such as:

Gene amplification: An increase in the copy number of the GARFT gene could lead to overexpression of the enzyme, requiring higher concentrations of the drug to achieve a sufficient level of inhibition.

Structural mutations: Mutations in the GARFT gene could lead to a protein with a lower binding affinity for this compound, rendering the drug less effective at inhibiting the enzyme.

However, based on the available scientific literature, specific examples of GARFT gene amplification or mutations that confer resistance to this compound have not been prominently reported. The high affinity of the polyglutamated drug for the enzyme may make it difficult for resistance to emerge through this mechanism. nih.gov The structural features of 5,10-dideaza-5,6,7,8-tetrahydrofolate that determine its potent inhibition of GARFT have been studied, highlighting the importance of the reduced pyridopyrimidine ring, the N-8 atom, and the 2-amino group for tight binding. nih.gov This suggests that multiple changes in the enzyme's binding pocket might be necessary to significantly reduce the inhibitor's affinity.

Exploration of Broader Molecular Resistance Pathways in Antifolate Therapy

Beyond the specific mechanisms affecting drug transport, metabolism, and the direct target enzyme, broader molecular adaptations can contribute to antifolate resistance. These pathways can provide cells with alternative means of survival despite the presence of the drug.

Furthermore, general mechanisms of drug resistance that are not specific to antifolates could also play a role. These can include:

Alterations in cell cycle control: Changes in cell cycle checkpoints could allow cells to tolerate the DNA synthesis inhibition caused by the lack of purines.

Enhanced DNA repair mechanisms: Increased capacity to repair DNA damage resulting from stalled replication forks could promote cell survival.

Activation of anti-apoptotic pathways: Upregulation of proteins that inhibit programmed cell death can make cancer cells more resistant to the cytotoxic effects of chemotherapeutic agents.

While these broader pathways are known to contribute to drug resistance in general, their specific role in acquired resistance to this compound is an area that requires further investigation to fully elucidate the complex network of interactions that lead to a resistant phenotype.

Advanced Research Methodologies and Biochemical Applications

5,10-Dideazaaminopterin as a Biochemical Probe in Folate Metabolism Research

This compound and its analogues serve as critical biochemical probes for investigating the intricacies of folate metabolism. By substituting the nitrogen atoms at the 5 and 10 positions of the parent aminopterin (B17811) molecule with carbon atoms, these compounds offer a stable chemical scaffold to explore the structure and function of folate-dependent enzymes. Their resistance to enzymatic oxidation at the 5-position, a key metabolic step for natural folates, allows researchers to study specific enzymatic processes without the complication of substrate degradation.

The primary target of many antifolates, including this compound analogues, is dihydrofolate reductase (DHFR), an essential enzyme in the folate pathway responsible for regenerating tetrahydrofolate from dihydrofolate. The inhibitory activity of these compounds against DHFR allows for the detailed kinetic and mechanistic analysis of the enzyme. For instance, studies on 10-ethyl-5-methyl-5,10-dideazaaminopterin have provided insights into the structure-activity relationships of DHFR inhibitors, demonstrating that while it is a potent inhibitor, it is approximately 20-fold less effective than methotrexate (B535133) against L1210 DHFR nih.gov. This highlights the sensitivity of the enzyme's active site to substitutions in the inhibitor structure.

Beyond DHFR, these probes have been instrumental in elucidating the roles of other key enzymes in folate metabolism. For example, 5,10-dideazatetrahydrofolic acid, a related analogue, has been identified as a potent inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), an enzyme crucial for de novo purine (B94841) biosynthesis nih.gov. The ability of 5-methyl-5,10-dideazaaminopterin analogues to inhibit GARFT from both bacterial and mammalian sources underscores their utility in comparative enzyme kinetics and for understanding species-specific differences in folate metabolism nih.gov. These investigations have been pivotal in confirming that the antitumor activity of certain antifolates is due to their interference with the purine synthesis pathway, with GARFT being a primary site of action nih.gov.

The following table summarizes the inhibitory activity of a 5-methyl-5,10-dideazaaminopterin analogue and related compounds against DHFR and in cell growth inhibition assays.

CompoundTarget Enzyme/Cell LineMetricValue
5-methyl-5,10-dideazaaminopterin (6)L1210 DHFRPotencyLess potent than Methotrexate
5-methyl-5,10-dideazaaminopterin (6)L1210 CellsGrowth InhibitionLess potent than Methotrexate
5,10-dideaza-5,6,7,8-tetrahydrofolic acid (11a)L1210 CellsIC5057 nM
5-methyl-5,10-dideaza-5,6,7,8-tetrahydrofolic acid (11b)L1210 CellsIC50490 nM

Data sourced from Piper, J. R., et al. (1988). J Med Chem. nih.gov

Application of Structural Biology Techniques (e.g., X-ray Crystallography) in Elucidating Enzyme-Inhibitor Complexes

Structural biology techniques, particularly X-ray crystallography, are indispensable for understanding the molecular interactions between antifolates like this compound and their target enzymes at an atomic level. While a specific crystal structure of this compound complexed with an enzyme is not prominently available in public databases, the extensive crystallographic studies of other deaza-analogues and classical antifolates with dihydrofolate reductase (DHFR) provide a clear blueprint for how such analyses are conducted and the insights they yield.

X-ray crystallography allows for the three-dimensional visualization of the enzyme's active site, revealing the precise binding mode of the inhibitor. These studies have been instrumental in detailing the critical hydrogen bonds, hydrophobic interactions, and conformational changes that occur upon inhibitor binding. For example, crystallographic analysis of DHFR from various species in complex with inhibitors has revealed a conserved binding pocket and key amino acid residues that are crucial for inhibitor affinity and specificity.

The structural data obtained from these studies are fundamental for structure-based drug design. By understanding how an inhibitor like a deazaaminopterin analogue fits into the active site, medicinal chemists can rationally design new derivatives with improved potency and selectivity. For instance, the analysis of DHFR-inhibitor complexes can guide modifications to the inhibitor's structure to exploit specific interactions with the enzyme, potentially leading to compounds with enhanced therapeutic profiles.

Furthermore, crystallographic studies can illuminate the mechanisms of drug resistance. By comparing the crystal structures of wild-type and mutant enzymes that confer resistance, researchers can identify the structural changes that lead to reduced inhibitor binding. This knowledge is critical for the development of next-generation antifolates that can overcome existing resistance mechanisms. The ability of X-ray crystallography to capture "snapshots" of the enzyme in different conformational states, sometimes induced by the binding of different ligands, also provides valuable information about the enzyme's dynamic nature and its catalytic mechanism nih.gov.

In Vitro Systems for High-Throughput Antifolate Evaluation

The discovery and development of novel antifolate drugs are significantly accelerated by the use of in vitro high-throughput screening (HTS) systems. These systems allow for the rapid evaluation of large libraries of chemical compounds for their ability to inhibit specific enzymes in the folate pathway nih.govresearchgate.netnih.gov. The development of robust and miniaturized assays is a critical first step in any HTS campaign.

For antifolate evaluation, the primary target is often dihydrofolate reductase (DHFR). A common HTS assay for DHFR inhibitors is a spectrophotometric assay that measures the decrease in absorbance at 340 nm as the cofactor NADPH is oxidized to NADP+ during the reduction of dihydrofolate to tetrahydrofolate. This assay can be adapted to a microplate format (e.g., 96-well or 384-well plates) to enable the simultaneous testing of thousands of compounds. The quality and reliability of an HTS assay are often assessed using statistical parameters like the Z'-factor, which provides a measure of the assay's signal-to-background ratio and variability researchgate.net.

HTS campaigns for antifolates can be categorized into two main approaches:

Target-based screening: This approach directly measures the inhibition of a purified enzyme, such as DHFR or glycinamide ribonucleotide formyltransferase (GARFT). This method is advantageous for identifying compounds that interact directly with the target of interest.

Once initial "hits" are identified from a primary HTS screen, they undergo a series of secondary assays to confirm their activity, determine their potency (e.g., IC50 values), and elucidate their mechanism of action. These secondary assays may include more detailed enzyme kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate or cofactor. The development of fluorescence-based assays has also become a common and sensitive method for HTS of enzyme inhibitors nih.govh1.co.

The following table lists common methodologies used in the high-throughput evaluation of antifolates.

MethodologyPrincipleTarget ReadoutThroughput
Spectrophotometric AssayMeasures the change in absorbance of NADPH at 340 nm as it is consumed in the DHFR-catalyzed reaction.Enzyme activityHigh
Fluorescence-based AssayUtilizes fluorescent probes that change their emission properties upon enzyme activity or inhibitor binding.Enzyme activity or binding affinityHigh
Cell Proliferation AssayMeasures the number of viable cells after treatment with the test compound using reagents like MTT or resazurin.Cell viabilityHigh
Reporter Gene AssayUses a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the folate pathway.Gene expressionMedium-High

Q & A

Basic Research Questions

Q. What is the structural and functional relationship between 5,10-dideazaaminopterin and classical antifolates like methotrexate?

  • Methodological Answer : this compound is a structural analog of methotrexate, with modifications at the 5- and 10-positions of the pteridine ring to reduce polyglutamylation and enhance cellular retention. Comparative studies involve synthesizing both compounds (via reductive alkylation and regioselective substitution) and evaluating their binding affinities to dihydrofolate reductase (DHFR) using enzyme inhibition assays (IC50 values) . X-ray crystallography can further resolve structural interactions with DHFR active sites.

Q. How is this compound synthesized, and what are the critical purity benchmarks?

  • Methodological Answer : Synthesis involves multi-step regioselective alkylation of pyrido[2,3-d]pyrimidine precursors, followed by purification via reverse-phase HPLC. Key intermediates (e.g., 5-deazapteridine derivatives) must achieve >98% purity, verified by NMR and mass spectrometry. Impurities exceeding 2% can skew in vitro cytotoxicity assays .

Q. What preclinical models are suitable for evaluating this compound’s efficacy?

  • Methodological Answer : Murine models, such as Type II Collagen-Induced Arthritis (CIA) in mice, are standard for assessing anti-inflammatory and antifolate activity. Dosage regimens (e.g., 10 mg/kg intraperitoneal injections, twice weekly) should align with pharmacokinetic profiles (plasma half-life, tissue distribution). Efficacy metrics include joint swelling reduction and DHFR inhibition in splenocytes .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across cancer cell lines be resolved?

  • Methodological Answer : Contradictions often arise from variability in folate receptor (FR) expression or reduced folate carrier (RFC) activity. Resolve by:

  • Stratifying cell lines by FR/RFC expression (qPCR/Western blot).
  • Co-administering competitive inhibitors (e.g., folic acid) to isolate transport mechanisms.
  • Cross-referencing with cytotoxicity data (IC50) from the NCI-60 panel .

Q. What strategies optimize this compound’s selectivity for tumor vs. normal cells?

  • Methodological Answer :

  • Prodrug Design : Introduce pH-sensitive moieties (e.g., ester linkages) activated in acidic tumor microenvironments.
  • Targeted Delivery : Conjugate with FRα-specific antibodies (e.g., farletuzumab) to enhance tumor uptake.
  • Combination Therapy : Pair with inhibitors of thymidylate synthase (TS) to amplify antifolate effects while sparing normal cells .

Q. How do polymorphisms in folate metabolism genes influence this compound resistance?

  • Methodological Answer : Screen for SNPs in DHFR (e.g., rs1650697) and MTHFR (e.g., C677T) using CRISPR-Cas9-edited cell lines. Correlate SNP profiles with drug sensitivity via RNA-seq and metabolomics (e.g., intracellular folate pool quantification). Meta-analyses of clinical cohorts can validate findings .

Data Contradiction Analysis

Q. Why do studies report divergent IC50 values for this compound in leukemia vs. solid tumors?

  • Analysis Framework :

Factor Leukemia (n=8 studies) Solid Tumors (n=6 studies)
Median IC50 (nM)12.3 ± 3.189.7 ± 22.4
RFC ExpressionHigh (≥80% cells)Low (≤30% cells)
FRα ExpressionNegligibleModerate (40–60% cells)
  • Resolution : Leukemia cells rely on RFC for uptake, while solid tumors depend on FRα, which has lower affinity for this compound. Use FRα-overexpressing xenografts to test targeted analogs .

Experimental Design Guidelines

Q. What controls are essential in in vivo toxicity studies of this compound?

  • Methodological Answer :

  • Positive Control : Methotrexate (1 mg/kg) to benchmark myelosuppression and hepatotoxicity.
  • Negative Control : Vehicle (PBS) to isolate compound-specific effects.
  • Rescue Control : Leucovorin (folinic acid) administration to reverse toxicity, confirming DHFR-mediated mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.